molecular formula C12H16ClNO2 B3080809 4-Chloro-N-(4-methoxy-2-methylphenyl)butanamide CAS No. 1092380-15-8

4-Chloro-N-(4-methoxy-2-methylphenyl)butanamide

Cat. No. B3080809
M. Wt: 241.71 g/mol
InChI Key: XNWDGEFPGSALAL-UHFFFAOYSA-N
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Description

4-Chloro-N-(4-methoxy-2-methylphenyl)butanamide, also known as CMMPB, is a synthetic compound that belongs to the class of anilide derivatives. It is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform. CMMPB has gained attention in recent years for its potential applications in scientific research, particularly in the field of neuroscience.

Scientific Research Applications

Heterocyclic Compound Synthesis

4-Chloro-N-(4-methoxy-2-methylphenyl)butanamide and its derivatives are involved in the synthesis of heterocyclic compounds. These compounds have shown biological activity, particularly as lipoxygenase inhibitors, which are relevant in various therapeutic contexts (Aziz-ur-Rehman et al., 2016).

Chemical Behavior and Kinetics

Studies have shown that derivatives of 4-Chloro-N-(4-methoxy-2-methylphenyl)butanamide undergo specific chemical processes, such as ring closure and hydrolysis, in basic mediums. This research provides insights into the kinetics and mechanism of formation and decomposition of these compounds (Sedlák et al., 2002).

Molecular Docking and Biological Activity

In recent research, various derivatives of 4-Chloro-N-(4-methoxy-2-methylphenyl)butanamide have been synthesized and analyzed for their biological activities. These activities include inhibitory potential against enzymes like tyrosinase, which are significant in medical and cosmetic applications (H. Raza et al., 2019).

Pharmacological Research

Compounds related to 4-Chloro-N-(4-methoxy-2-methylphenyl)butanamide are being studied in the field of pharmacology, particularly as dual inhibitors of cyclooxygenase and lipoxygenase pathways. These studies are important in the development of new therapeutic agents for pain and inflammation (Tordjman et al., 2003).

Structural Characterization

Research has been conducted on the synthesis and structural characterization of compounds similar to 4-Chloro-N-(4-methoxy-2-methylphenyl)butanamide. These studies contribute to a better understanding of their chemical properties and potential applications (Ming-gen, 2008).

Solubility and Physical Properties

The solubility and physical properties of compounds related to 4-Chloro-N-(4-methoxy-2-methylphenyl)butanamide have been studied in different solvent mixtures. These studies are essential for understanding the compound's behavior in various environments, which is crucial for industrial and pharmaceutical applications (Pascual et al., 2017).

Antimicrobial and Anticancer Activities

Compounds structurally related to 4-Chloro-N-(4-methoxy-2-methylphenyl)butanamide have been synthesized and evaluated for their antimicrobial and anticancer activities. Such research is key in the development of new drugs and treatments (Sirajuddin et al., 2015).

Corrosion Inhibition

Studies have investigated the use of compounds related to 4-Chloro-N-(4-methoxy-2-methylphenyl)butanamide in corrosion inhibition. This is particularly relevant in materials science and engineering for protecting metals against corrosion (Khalifa et al., 2011).

Herbicide Research

Research has been conducted on the dissipation of herbicides in soils, including compounds related to 4-Chloro-N-(4-methoxy-2-methylphenyl)butanamide. Understanding the environmental behavior of these herbicides is crucial for agricultural science and environmental safety (Harvey, 1987).

properties

IUPAC Name

4-chloro-N-(4-methoxy-2-methylphenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-9-8-10(16-2)5-6-11(9)14-12(15)4-3-7-13/h5-6,8H,3-4,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWDGEFPGSALAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)CCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-N-(4-methoxy-2-methylphenyl)butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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